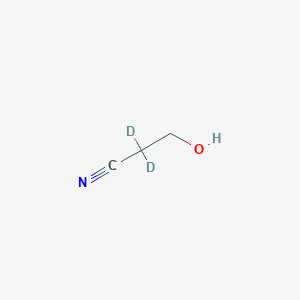
6-Trifluoromethylbenzothiazole
Overview
Description
6-Trifluoromethylbenzothiazole is a chemical compound with the molecular formula C8H4F3NS . It is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of 6-Trifluoromethylbenzothiazole and its derivatives has been reported in several studies . For instance, a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives were synthesized and evaluated for their potential as anti-infective agents .
Molecular Structure Analysis
The molecular structure of 6-Trifluoromethylbenzothiazole consists of a benzothiazole core with a trifluoromethyl group attached at the 6-position . The molecular weight of this compound is 203.18 g/mol .
Chemical Reactions Analysis
Benzothiazole and its derivatives, including 6-Trifluoromethylbenzothiazole, have been used to construct fluorescent probes based on various mechanisms such as photoinduced electron transfer, excited-state intramolecular proton transfer, intramolecular charge transfer, and aggregation-induced emission . These fluorescent probes can specifically interact with the analyte, thereby changing their luminescence characteristics to achieve the detection of the analyte .
Scientific Research Applications
Fluorescent Probes for Analyte Detection
Benzothiazole and its derivatives, including 6-Trifluoromethylbenzothiazole, can be used to construct fluorescent probes . These probes can specifically interact with the analyte, changing their luminescence characteristics to achieve the detection of the analyte . They can be applied to the detection of substances, the analysis of harmful substances, and cell imaging .
Detection of Metal Ions
Benzothiazole fluorescent probes can be divided into different types according to the types of analytes, including metal ions . The introduction of certain structures or functional groups on benzothiazole can enhance its interaction with metal ions .
Detection of Anions
Similarly, benzothiazole fluorescent probes can also be used for the detection of anions . The specific interaction between the probe and the anion can lead to changes in the luminescence characteristics of the probe .
Detection of Small Molecules
Benzothiazole fluorescent probes can also interact with small molecules, leading to changes in their luminescence characteristics . This property makes them useful in the detection and analysis of small molecules .
Detection of Biological Macromolecules
Benzothiazole fluorescent probes can be used for the detection of biological macromolecules . The interaction between the probe and the biological macromolecule can lead to changes in the luminescence characteristics of the probe .
Ratiometric Detection of Al3+
A benzothiazole-based probe was prepared and characterized for the ratiometric detection of Al3+ . The probe displayed high selectivity and sensitivity for Al3+ in DMF/H2O . The binding ratio of the probe with Al3+ was determined to be 1:1 .
Detection of Zn2+ Ion
Benzothiazole-based probes have also been used for the detection of Zn2+ ions . Iron (Fe2+) acted as a reversible trigger or switch for sensing of Zn2+ ion by the probes .
Mechanism of Action
Target of Action
6-Trifluoromethylbenzothiazole primarily targets voltage-dependent sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, thus influencing neuronal excitability .
Mode of Action
The compound interacts with its targets by antagonizing voltage-dependent sodium channel currents . This means it inhibits the flow of sodium ions through the channels, thereby reducing the excitability of neurons .
Biochemical Pathways
The antagonism of voltage-dependent sodium channels by 6-Trifluoromethylbenzothiazole affects the neuronal signaling pathways . By inhibiting sodium ion flow, the compound can modulate the action potential of neurons, thereby influencing various downstream effects related to neuronal communication and signaling .
Result of Action
The molecular and cellular effects of 6-Trifluoromethylbenzothiazole’s action include a reduction in neuronal excitability due to its antagonism of voltage-dependent sodium channels . This could potentially lead to effects such as neuroprotection, given that overexcitation of neurons can lead to neuronal damage .
properties
IUPAC Name |
6-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULNNISVPSQIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564279 | |
| Record name | 6-(Trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Trifluoromethylbenzothiazole | |
CAS RN |
131106-70-2 | |
| Record name | 6-(Trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper provided?
A1: The research paper focuses on describing a method for synthesizing 2-amino-6-trifluoromethylbenzothiazole []. While the paper doesn't delve into the applications of this compound, it provides a crucial foundation for further research by outlining its synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)






![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)




